

Application Note: A Detailed Protocol for the Heck Reaction of 4-Iodoindoline

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Compound of Interest

Compound Name: 4-Iodo-2,3-dihydro-1H-indole

Cat. No.: B1316178

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for constructing complex molecular architectures.[3] Indoline scaffolds are prevalent in numerous biologically active compounds, making the development of robust functionalization methods for this heterocyclic system a significant area of interest.[4] This application note provides a comprehensive protocol for the Heck coupling of 4-iodoindoline with a generic alkene, offering a versatile route to novel 4-substituted indoline derivatives for potential use in drug discovery and development. The iodine substituent at the C-4 position makes 4-iodoindoline an excellent substrate for such cross-coupling reactions.

Reaction Scheme:

A general scheme for the Heck reaction of 4-iodoindoline with an alkene is presented below. This reaction facilitates the formation of a new carbon-carbon bond at the 4-position of the indoline ring, leading to the synthesis of a 4-vinylindoline derivative.

Experimental Protocol

This protocol describes a representative Heck reaction using methyl acrylate as the coupling partner. The conditions provided can be adapted for other activated and unactivated alkenes.

A. Materials and Equipment

- Substrate: 4-Iodoindoline
- Alkene: Methyl Acrylate (or other suitable alkene)
- Catalyst: Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Ligand (optional but recommended): Triphenylphosphine (PPh_3)
- Base: Sodium Carbonate (Na_2CO_3) or Triethylamine (TEA)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF)
- Equipment:
 - Schlenk flask or sealed reaction vial
 - Magnetic stirrer and hotplate with oil bath
 - Inert gas line (Argon or Nitrogen)
 - Standard laboratory glassware for work-up and purification
 - Rotary evaporator
 - Flash column chromatography system

B. Reagent Preparation and Stoichiometry

For a typical reaction on a 0.5 mmol scale, the following quantities are recommended.

Reagent/Component	Molecular Weight (g/mol)	Amount (mg)	Moles (mmol)	Equivalents
4-Iodoindoline	245.06	122.5	0.5	1.0
Methyl Acrylate	86.09	64.6	0.75	1.5
Palladium(II) Acetate	224.50	5.6	0.025	0.05
Triphenylphosphine	262.29	13.1	0.05	0.1
Sodium Carbonate	105.99	106.0	1.0	2.0
Anhydrous DMF	-	2.5 mL	-	-

C. Reaction Setup and Execution

- **Inert Atmosphere:** To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoindoline (122.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), Triphenylphosphine (13.1 mg, 0.05 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- **Addition of Reagents:** Through the septum, add anhydrous DMF (2.5 mL) followed by methyl acrylate (68 μ L, 0.75 mmol) via syringe.
- **Reaction:** Place the sealed flask in a preheated oil bath at 100–110 °C. Stir the reaction mixture vigorously for 4–12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

D. Work-up and Purification

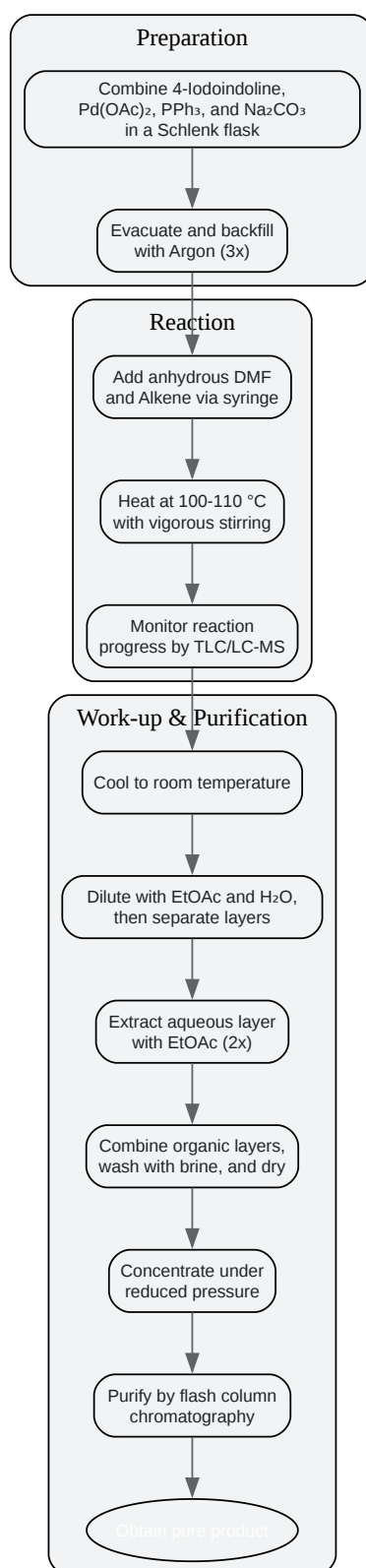
- **Quenching:** Once the reaction is complete, cool the mixture to room temperature.

- **Extraction:** Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
- **Washing and Drying:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure 4-(2-(methoxycarbonyl)vinyl)indoline product.

Note on N-H Protection: The indoline N-H may lead to side reactions or interfere with the catalytic cycle in some cases. If yields are low or a complex mixture of products is observed, protection of the indoline nitrogen (e.g., with a Boc or Cbz group) prior to the Heck reaction is recommended. Deprotection can be carried out after the coupling reaction.^[3]

Visualizing the Workflow and Catalytic Cycle

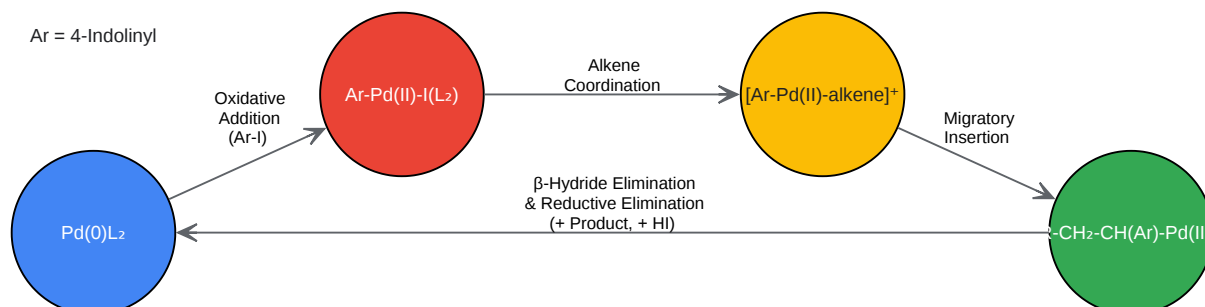
To better understand the experimental process and the underlying mechanism of the Heck reaction, the following diagrams have been generated.



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Caption: Experimental workflow for the Heck reaction of 4-iodoindoline.

Alkene = CH₂=CHR



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Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.[5][6]

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